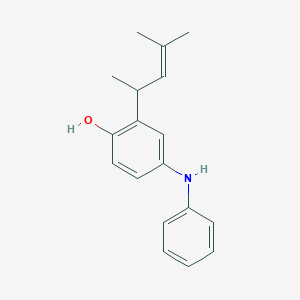
4-Anilino-2-(4-methylpent-3-en-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Anilino-2-(4-methylpent-3-en-2-yl)phenol is an organic compound with a complex structure that includes both an aniline and a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2-(4-methylpent-3-en-2-yl)phenol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of aniline with a substituted phenol under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and more efficient catalytic processes to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
4-Anilino-2-(4-methylpent-3-en-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of a nitro group can yield aniline derivatives.
科学的研究の応用
4-Anilino-2-(4-methylpent-3-en-2-yl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Anilino-2-(4-methylpent-3-en-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol and aniline groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
4-Anilino-2-(4-methylpent-3-en-2-yl)phenol can be compared with other similar compounds, such as:
4-Anilino-2-(4-methylpent-3-en-1-yl)phenol: This compound has a similar structure but differs in the position of the double bond.
4-Anilino-2-(4-methylpent-3-yn-2-yl)phenol: This compound contains a triple bond instead of a double bond, leading to different chemical properties.
4-Anilino-2-(4-methylpent-3-en-2-yl)benzoic acid: This compound has a carboxylic acid group instead of a phenol group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
特性
CAS番号 |
66650-89-3 |
|---|---|
分子式 |
C18H21NO |
分子量 |
267.4 g/mol |
IUPAC名 |
4-anilino-2-(4-methylpent-3-en-2-yl)phenol |
InChI |
InChI=1S/C18H21NO/c1-13(2)11-14(3)17-12-16(9-10-18(17)20)19-15-7-5-4-6-8-15/h4-12,14,19-20H,1-3H3 |
InChIキー |
DZORWSKLTLMJJM-UHFFFAOYSA-N |
正規SMILES |
CC(C=C(C)C)C1=C(C=CC(=C1)NC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



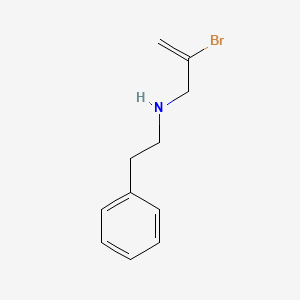
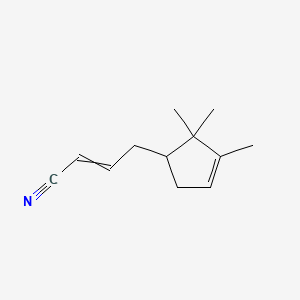
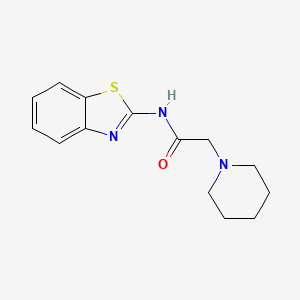
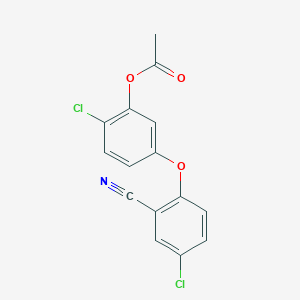

![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)
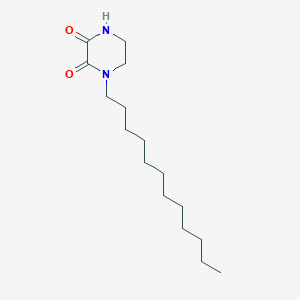
![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
![4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione](/img/structure/B14474532.png)
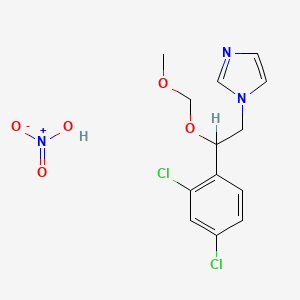
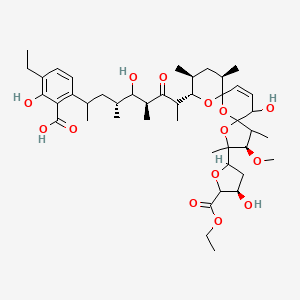
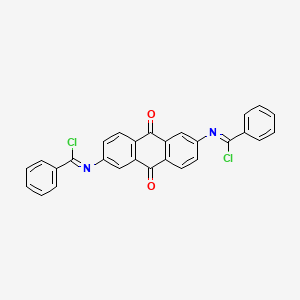
phosphanium bromide](/img/structure/B14474567.png)
